

Application Notes and Protocols: In Vitro Digestion Model for Bioaccessible Fumonisin B2

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Compound Focus: Fumonisin B2

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Introduction

Fumonisin B2 (FB2) are toxic secondary metabolites produced by fungi such as *Fusarium verticillioides* and *Fusarium proliferatum*, frequently contaminating maize, cereals, and their derived products [1] [2]. Among them, **fumonisin B2 (FB2)** often co-occurs with fumonisin B1 (FB1) and is of significant concern due to its potential health risks, including hepatotoxic, nephrotoxic, and carcinogenic effects [1] [3]. The International Agency for Research on Cancer (IARC) classifies fumonisins as **Group 2B carcinogens** (possibly carcinogenic to humans) [1].

Accurate risk assessment of FB2 must account for its **bioaccessibility**—the fraction released from the food matrix into the digestive tract and available for intestinal absorption. Conventional analytical methods often underestimate exposure by detecting only "free" fumonisins, missing a significant portion known as "**hidden fumonisins**" that are bound to matrix components but can be released during digestion [4] [5]. Research shows that in vitro digestion of maize and rice can increase measurable FB2 by **36.8% and 58.0%**, respectively, over conventional extraction [4]. This protocol details a standardized **in vitro digestion model** to accurately determine the bioaccessibility of FB2, providing a critical tool for realistic human risk assessment.

Theoretical Background and Key Concepts

The Concept of Hidden Fumonisin and Bioaccessibility

- **Hidden Fumonisin:** These are fumonisin forms that are not detected by routine analytical methods due to their association with matrix macromolecules (e.g., proteins or starch) in food. These interactions are **associative rather than covalent**, meaning the binding is reversible under digestive conditions [5].
- **Bioaccessibility:** This refers to the fraction of a contaminant that is released from its food matrix into the digestive chyme, making it potentially available for intestinal absorption. For FB2, this value is crucial as it more accurately reflects the **internal toxin load** the human body is exposed to compared to the total content in food [4] [6].
- **Biotransformation:** In vivo, fumonisins can undergo enzymatic modifications. The hydrolysis of FB2 by carboxylesterase, leading to the loss of tricarballic acid (TCA) side chains, results in the formation of **hydrolyzed FB2 (HFB2)** [1] [3]. This hydrolyzed form is a significant metabolite and should be considered in exposure studies.

In Vitro Digestion as a Predictive Tool

In vitro digestion models simulate the human gastrointestinal environment, allowing for the prediction of contaminant bioaccessibility without the ethical and practical constraints of human or animal studies. The model described herein replicates the three major phases of digestion—**oral, gastric, and intestinal**—using physiologically relevant enzymes, pH, and residence times [4] [3]. When combined with appropriate analytical techniques, this model provides a robust, reproducible, and high-throughput method for assessing FB2 bioaccessibility.

Experimental Protocol: In Vitro Digestion of Solid Samples

Reagents and Equipment

- **Simulated Digestive Fluids:** Prepare stock solutions of simulated salivary fluid (SSF), gastric fluid (SGF), and intestinal fluid (SIF) as per the INFOGEST standardized protocol.
- **Enzymes:** α -Amylase (for oral phase), pepsin (for gastric phase), pancreatin and bile salts (for intestinal phase). Use food-grade enzymes where possible [3].
- **Chemicals:** Potassium chloride (KCl), potassium thiocyanate (KSCN), monosodium phosphate (NaH_2PO_4), sodium sulphate (Na_2SO_4), sodium chloride (NaCl), sodium bicarbonate (NaHCO_3), urea, hydrochloric acid (HCl), sodium hydroxide (NaOH), formic acid [3].
- **Equipment:** Water bath or shaking incubator (maintaining **37°C**), pH meter, vortex mixer, centrifuge, analytical balance.

Step-by-Step Digestion Procedure

The following workflow outlines the sequential phases of the in vitro digestion protocol.

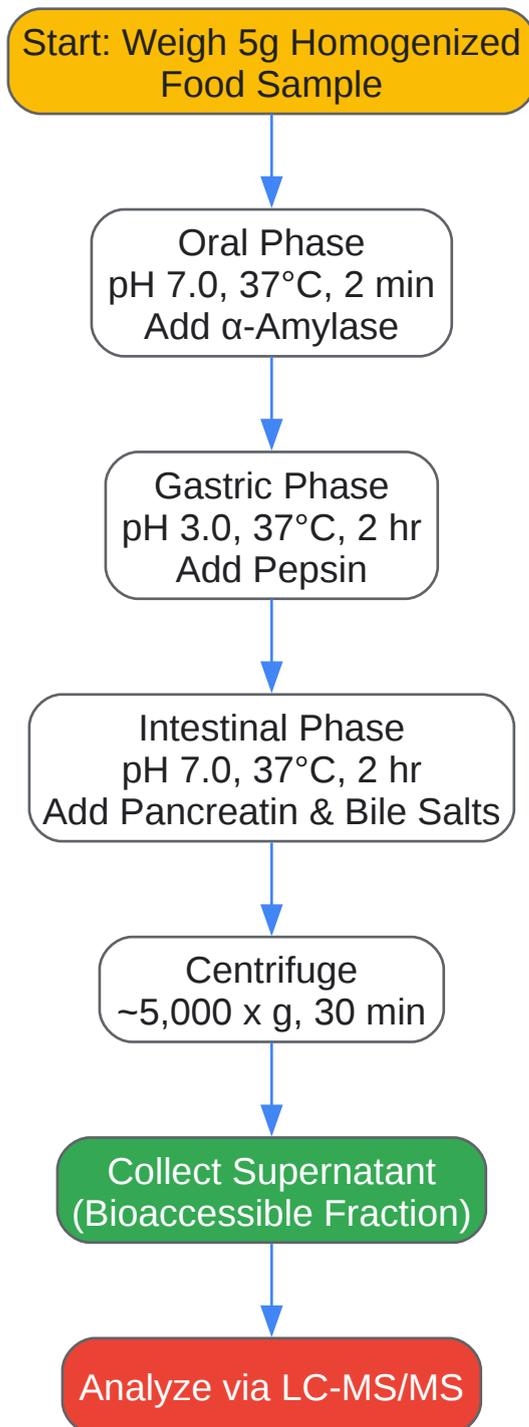


Figure 1: In Vitro Digestion Workflow for Fumonisin B2 Bioaccessibility Analysis.

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• **Oral Phase:**

- Weigh **5.0 g** of homogenized solid food sample into a digestion vessel.
- Add **4.0 mL** of simulated salivary fluid (SSF).

- Add **0.5 mL** of α -amylase solution (1,500 U/mL final activity in the oral bolus).
 - Adjust the pH to **7.0 \pm 0.2** using NaOH or HCl.
 - Make up to a final volume of **10 mL** with deionized water.
 - Incubate in a shaking water bath at **37°C** for **2 minutes**.
- **Gastric Phase:**
 - To the oral bolus, add **8.0 mL** of simulated gastric fluid (SGF).
 - Add **1.0 mL** of pepsin solution (2,000 U/mL final activity in the gastric chyme).
 - Adjust the pH to **3.0 \pm 0.2**.
 - Make up to a final volume of **20 mL** with deionized water.
 - Incubate in a shaking water bath at **37°C** for **2 hours**.
- **Intestinal Phase:**
 - To the gastric chyme, add **8.0 mL** of simulated intestinal fluid (SIF).
 - Add **4.0 mL** of pancreatin solution (100 U/mL trypsin activity final in the intestinal chyme).
 - Add **2.0 mL** of bile salts solution (10 mM final concentration).
 - Adjust the pH to **7.0 \pm 0.2**.
 - Make up to a final volume of **40 mL** with deionized water.
 - Incubate in a shaking water bath at **37°C** for **2 hours**.
- **Termination and Collection:**
 - After the intestinal phase, centrifuge the entire chyme at **5,000 \times g** for **30 minutes** at 4°C.
 - Carefully collect the supernatant. This represents the **bioaccessible fraction** of FB2.
 - The supernatant can be stored at **-20°C** prior to clean-up and analysis.

Calculation of Bioaccessibility

The bioaccessibility (%) of FB2 is calculated using the following formula: **Bioaccessibility (%) = (CB / CT) \times 100** Where:

- CB = Concentration of FB2 measured in the bioaccessible fraction (digestive supernatant)
- CT = Total concentration of FB2 in the original, undigested sample (determined by routine extraction, e.g., with acetonitrile/water/formic acid)

*Table 1: Bioaccessibility of **Fumonisin B2** in Different Food Matrices from Scientific Literature*

Food Matrix	Total FB2 (µg/kg)	Bioaccessible FB2 (µg/kg)	Bioaccessibility (%)	References
Maize	71.67	26.4	36.8%	[4] [7]
Rice	Inferred	Inferred	58.0%	[4]
Loaf Bread	415,000	Significant reduction after digestion with ITCs*	Low Risk	[3]

ITCs: Isothiocyanates. The study noted that FB2 adducts formed with ITCs showed very low bioaccessible amounts after simulated digestion [3].

Analytical Methods for FB2 and HFB2 Quantification

Sample Clean-up and Extraction

For accurate determination, comprehensive sample clean-up is essential. The following table compares common techniques.

Table 2: Comparison of Solid-Phase Extraction (SPE) Clean-up Methods for Fumonisin

SPE Cartridge Type	Mechanism	Recommended Matrices	Recovery for Fumonisin	References
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| **Immunoaffinity (IAC)** (e.g., FumoniStar) | Antibody-antigen binding | All tested matrices (figs, raisins, corn, flour, etc.) | **70–120%** (optimal) | [2] | | **Strong Anion Exchange (MAX)** | Anionic exchange under basic conditions | Maize, digesta, animal feed | >90% (for HFBs after hydrolysis) | [1] | | **MultiSep 211 Fum** | Specific for fumonisin | Dried figs, raisins | Good recoveries | [2] | | **C18** | Reverse-phase | Dried figs, wheat flour | Acceptable recoveries | [2] |

Recommended Protocol for Digestate Clean-up using MAX Cartridges [1]:

- **Conditioning:** Sequentially pass **5 mL of methanol** and **5 mL of distilled water** through the MAX cartridge.
- **Loading:** Load the hydrolyzed sample extract (or digestive supernatant) onto the cartridge.
- **Washing:** Wash with **3-5 mL of 2% ammonium hydroxide solution** to remove alkaline hydrophilic impurities.
- **Elution:** Elute acidic and weak polar compounds (FB2, HFB2) with **5 mL of methanol containing 2% formic acid**.
- **Analysis:** Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute in **1 mL of methanol/water (50:50, v/v)** for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for simultaneous quantification of FB2 and its metabolites [1].

- **Chromatography:**
 - **Column:** CORTECS C18 (2.1 mm × 100 mm, 1.6 μm) or equivalent.
 - **Mobile Phase:** (A) 0.2% formic acid in water; (B) methanol with 0.2% formic acid.
 - **Gradient:** Start at 50% B, increase to 80% B over 10 min, hold for 3 min, re-equilibrate.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 32°C [2].
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in **positive mode**.
 - **Acquisition:** Multiple Reaction Monitoring (MRM).
 - **Key MRM Transitions for FB2:** Precursor ion > product ion (e.g., 705.4 > 336.3 for quantification; 705.4 > 317.3 for qualification) [1].
 - **Key MRM Transitions for HFB2:** Precursor ion > product ion (e.g., 405.2 > 336.3) [1].

The following diagram illustrates the relationship between FB2, its hydrolyzed metabolite, and the analytical process.

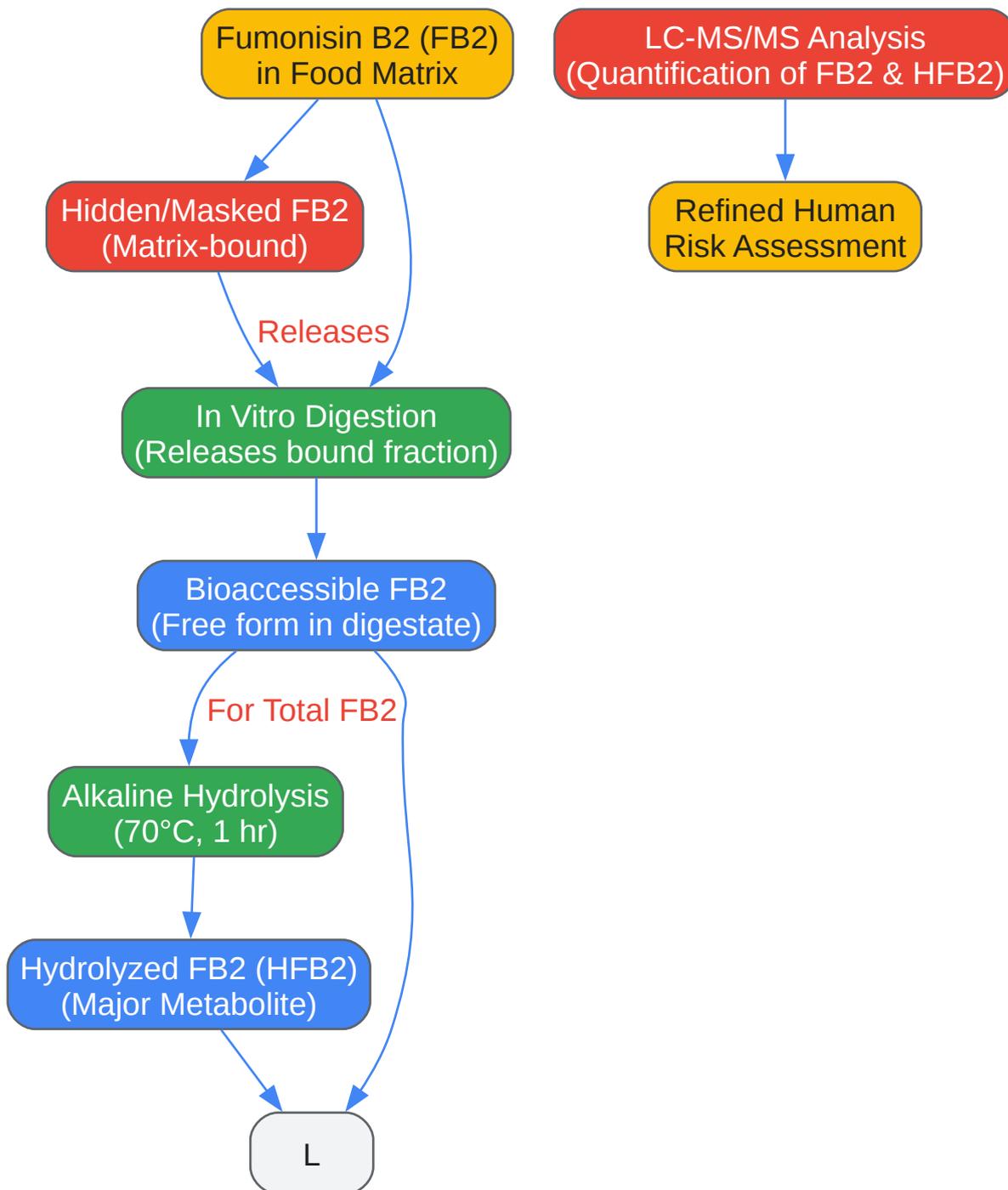


Figure 2: FB2 Biotransformation and Analysis Pathway.

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Data Interpretation and Reporting

- **Total vs. Bioaccessible Load:** Always report both the total concentration of FB2 (from an optimized routine extraction) and the bioaccessible concentration. The significant difference between these values underscores the limitation of conventional analysis and the importance of the digestion model [5].
- **Matrix Effect:** The bioaccessibility of FB2 is highly matrix-dependent. Starchy matrices like maize and rice can "trap" significant amounts of fumonisins, leading to lower bioaccessibility percentages compared to the total toxin content [4] [5].
- **Metabolite Formation:** The presence of HFB2 in the digestate indicates potential biotransformation. Since HFB2 is a known in vivo metabolite, its formation during in vitro digestion should be monitored and reported, as it contributes to the overall toxicological profile [1] [3].

Troubleshooting and Best Practices

- **Low Recovery in SPE:** If recovery is low, ensure the pH of the sample load is correct. For MAX columns, the sample should be in a basic condition for proper binding.
- **Enzyme Activity:** Use fresh enzyme preparations and verify activity levels. Degraded enzymes will not accurately simulate digestion, leading to erroneous bioaccessibility values.
- **Hidden Fumonisin Confirmation:** To confirm the presence of hidden fumonisins, compare the results of the in vitro digestion protocol with those from a standard extraction. A significantly higher value post-digestion confirms their presence [4] [5].

Conclusion

This protocol provides a standardized and reliable framework for determining the bioaccessibility of **fumonisin B2** using an in vitro digestion model. By accounting for hidden fumonisins and matrix effects, this method delivers a more realistic and scientifically robust basis for human exposure assessment, which is critical for public health protection and regulatory decision-making. The integration of this model with sophisticated analytical techniques like LC-MS/MS allows researchers to accurately quantify not only FB2 but also its key metabolites, painting a complete picture of its bioaccessible profile.

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